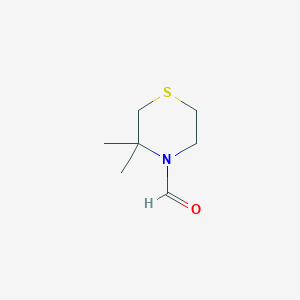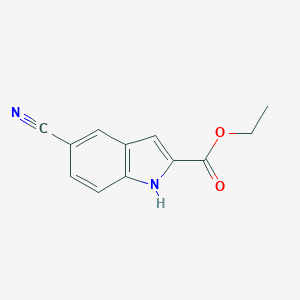
Ethyl 5-cyanoindole-2-carboxylate
Übersicht
Beschreibung
Ethyl 5-cyanoindole-2-carboxylate is a chemical compound with the CAS Number: 105191-13-7 and a molecular weight of 214.22 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C . .
Synthesis Analysis
The synthesis of Ethyl 5-cyanoindole-2-carboxylate involves the coupling of 5-substituted indole-2-carboxylic acids with various amines in the presence of EDC HCl/HOBt in DMF/CH2Cl2 as a solvent . Another method involves the condensation of ethyl pyruvate followed by cyclization using polyphosphoric acid .Molecular Structure Analysis
The molecular structure of Ethyl 5-cyanoindole-2-carboxylate is represented by the formula C12H10N2O2 . The InChI code for this compound is 1S/C12H10N2O2/c1-2-16-12(15)11-6-9-5-8(7-13)3-4-10(9)14-11/h3-6,14H,2H2,1H3 .Physical And Chemical Properties Analysis
Ethyl 5-cyanoindole-2-carboxylate is a solid substance with a molecular weight of 214.22 . It is stored in an inert atmosphere at temperatures between 2-8°C . .Wissenschaftliche Forschungsanwendungen
Synthesis of Bioactive Indole Derivatives
Ethyl 5-cyanoindole-2-carboxylate serves as a precursor in the synthesis of indole derivatives, which are prevalent in many natural products and pharmaceuticals. These derivatives exhibit a wide range of biological activities and are crucial for developing new medications. The compound’s structure allows for modifications that can lead to the creation of novel indole-based entities with potential therapeutic applications .
Alkaloid Synthesis
Alkaloids contain indole structures, and Ethyl 5-cyanoindole-2-carboxylate can be used to construct these complex molecules. Alkaloids have significant pharmacological effects and are used in medicine for their analgesic, antibacterial, and anti-inflammatory properties. The synthesis of alkaloids using this compound could lead to the discovery of new drugs .
Cancer Research
Indole derivatives, synthesized from Ethyl 5-cyanoindole-2-carboxylate, are researched for their anticancer properties. These compounds can interact with various cellular targets and may inhibit the growth of cancer cells. The development of indole-based drugs could provide new avenues for cancer treatment .
Antimicrobial Agents
Research into the antimicrobial properties of indole derivatives made from Ethyl 5-cyanoindole-2-carboxylate is ongoing. These compounds could lead to the creation of new antibiotics that are effective against resistant strains of bacteria and other microbes .
Treatment of Disorders
The compound’s derivatives are being explored for the treatment of various disorders in the human body. This includes neurological disorders, where indole structures play a role in neurotransmitter processes. The versatility of Ethyl 5-cyanoindole-2-carboxylate allows for the development of drugs that could potentially treat a range of conditions .
Material Science
Beyond its biological applications, Ethyl 5-cyanoindole-2-carboxylate can also contribute to material science. Its chemical structure could be utilized in the synthesis of organic compounds that form the basis of new materials with unique properties, such as conductivity or luminescence .
Safety And Hazards
Eigenschaften
IUPAC Name |
ethyl 5-cyano-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-2-16-12(15)11-6-9-5-8(7-13)3-4-10(9)14-11/h3-6,14H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZSOXWAHGVEQOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80405796 | |
| Record name | Ethyl 5-cyanoindole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-cyanoindole-2-carboxylate | |
CAS RN |
105191-13-7 | |
| Record name | Ethyl 5-cyanoindole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

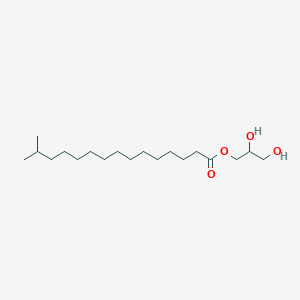
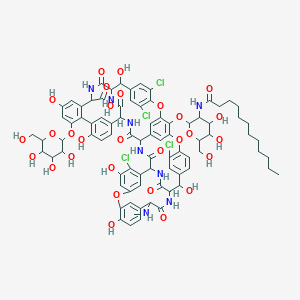
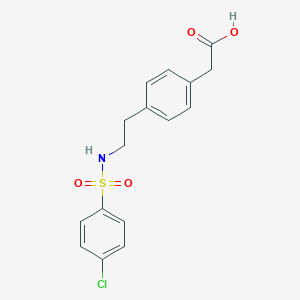
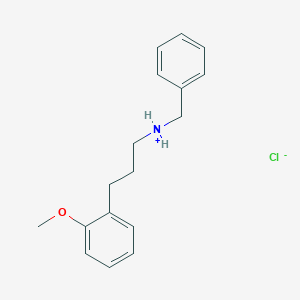

![27-Methylhexacyclo[12.12.1.03,12.05,10.016,25.018,23]heptacosa-3,5,7,9,11,16,18,20,22,24-decaen-27-ol](/img/structure/B34683.png)

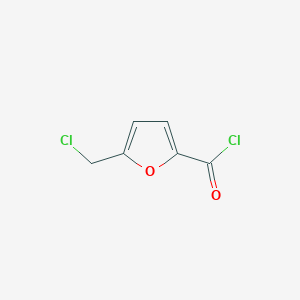



![[4,4'-Biphenanthrene]-3,3'-diol](/img/structure/B34698.png)

